molecular formula C13H19NSi B11889181 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline CAS No. 518342-63-7

2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B11889181
CAS No.: 518342-63-7
M. Wt: 217.38 g/mol
InChI Key: JZUVUBIGSIZYLS-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. sigmaaldrich.comlibretexts.org Their importance stems from the reactivity of the amino group and the aromatic ring, which can be readily modified to introduce a wide range of functional groups. This versatility has led to their use in numerous areas of chemical research and industry.

Aniline derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comchemicalbook.com For instance, they form the core structure of many analgesic and anticancer drugs. chemicalbook.com In materials science, functionalized anilines are utilized in the production of polymers, such as polyurethanes, and as antioxidants in rubber manufacturing. sigmaaldrich.com The ability to tune the electronic and steric properties of the aniline scaffold by introducing various substituents makes them invaluable tools for medicinal chemists and materials scientists alike.

Role of Ethynyl (B1212043) and Trimethylsilyl (B98337) Moieties in Advanced Organic Synthesis

The ethynyl (carbon-carbon triple bond) and trimethylsilyl groups are powerful tools in the arsenal (B13267) of synthetic organic chemists. The ethynyl moiety is particularly valuable for its linear geometry and its ability to participate in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. libretexts.orgnih.gov This reaction allows for the efficient connection of an alkyne to an aryl or vinyl halide, providing a robust method for constructing complex molecular architectures. libretexts.orgnih.gov

The trimethylsilyl (TMS) group often serves as a protecting group for terminal alkynes. gelest.com Its steric bulk prevents the acidic alkyne proton from undergoing unwanted reactions. Furthermore, the TMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source, to reveal the terminal alkyne for subsequent transformations. gelest.com This "protecting and deprotecting" strategy offers chemists precise control over the reactivity of the ethynyl group. The TMS group also enhances the solubility and volatility of compounds, which can be advantageous for purification and analysis.

Unique Structural Features and Potential Research Directions for 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

The compound this compound possesses a unique combination of functional groups that suggests several potential research applications. The aniline core provides a site for further functionalization, such as N-alkylation, acylation, or diazotization, leading to a diverse range of derivatives. The ethyl group at the ortho position can influence the molecule's conformation and reactivity through steric effects.

The key feature is the trimethylsilyl-protected ethynyl group at the para position. This functionality makes the molecule a valuable building block for the synthesis of more complex, conjugated systems via Sonogashira coupling reactions after deprotection of the TMS group. libretexts.org Potential research directions could include its use in the synthesis of:

Novel Heterocyclic Compounds: The aniline and ethynyl groups can be involved in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Organic Electronic Materials: The extended π-system that can be generated from the ethynyl group suggests potential applications in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices.

Molecular Scaffolds and Probes: The rigid, linear nature of the ethynyl linker makes it an ideal component for constructing well-defined molecular scaffolds and probes for biological or materials science applications.

While specific research on this compound is not extensively documented, its structure strongly suggests its utility as a versatile intermediate in organic synthesis. The strategic placement of the ethyl, amino, and protected ethynyl groups on the benzene (B151609) ring provides a platform for creating a wide array of novel and potentially functional molecules.

Compound Data Tables

Due to the limited availability of experimental data for the specific compound This compound , the following tables provide data for closely related and isomeric compounds for comparative purposes.

Table 1: Physical and Chemical Properties of Related Aniline Derivatives

Property2-[(Trimethylsilyl)ethynyl]aniline sigmaaldrich.com4-[(Trimethylsilyl)ethynyl]aniline sigmaaldrich.com2-Ethylaniline (B167055) chemicalbook.comnih.gov4-Ethylaniline (B1216643) nih.gov
CAS Number 103529-16-475867-39-9578-54-1589-16-2
Molecular Formula C₁₁H₁₅NSiC₁₁H₁₅NSiC₈H₁₁NC₈H₁₁N
Molecular Weight 189.33 g/mol 189.33 g/mol 121.18 g/mol 121.18 g/mol
Boiling Point 120 °C at 0.1 mmHg-215 °C216 °C
Melting Point -94-98 °C-44 °C-
Density 0.94 g/mL at 25 °C-0.983 g/mL at 20 °C0.975 g/mL at 25 °C
Refractive Index n20/D 1.564-n20/D 1.558n20/D 1.554

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

518342-63-7

Molecular Formula

C13H19NSi

Molecular Weight

217.38 g/mol

IUPAC Name

2-ethyl-4-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C13H19NSi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5,14H2,1-4H3

InChI Key

JZUVUBIGSIZYLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#C[Si](C)(C)C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl 4 Trimethylsilyl Ethynyl Aniline

Strategic Approaches to Aryl-Alkynyl Bond Formation

The construction of the aryl-alkynyl bond is a critical step in the synthesis of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline. This transformation is most effectively achieved through palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for their reliability and versatility. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Protocols for [(Trimethylsilyl)ethynyl]aniline Scaffolds (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction stands out as the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org In the context of synthesizing [(trimethylsilyl)ethynyl]aniline scaffolds, this reaction typically involves the coupling of an appropriately substituted haloaniline with trimethylsilylacetylene (B32187). The reaction is generally catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

The general scheme for the Sonogashira coupling to produce a (trimethylsilyl)ethynylaniline is as follows:

Scheme 1: General Sonogashira coupling for (trimethylsilyl)ethynylaniline synthesis.

The reactivity of the aryl halide is a key factor, with the order of reactivity being I > Br > Cl. wikipedia.org Consequently, an iodo- or bromo-substituted aniline (B41778) precursor is often preferred to ensure efficient coupling under milder conditions. wikipedia.org While traditional Sonogashira reactions require anhydrous and anaerobic conditions to prevent the degradation of the palladium(0) catalyst and the homocoupling of the alkyne, modern protocols have been developed that can be conducted in the ambient atmosphere. wikipedia.orgorganic-chemistry.org

Recent advancements have also explored copper-free Sonogashira reactions to develop more economical and greener synthetic routes. nih.gov These systems often employ specialized ligands to facilitate the catalytic cycle.

Introduction of the Ethyl Moiety via Regioselective Functionalization of Aniline Precursors

The introduction of the ethyl group at the C2 position of the aniline ring requires a regioselective functionalization strategy. This can be achieved either before or after the key aryl-alkynyl bond formation.

One common approach involves starting with a pre-functionalized aniline derivative, such as 2-ethylaniline (B167055). This commercially available starting material can then be subjected to halogenation at the 4-position, followed by the Sonogashira coupling with trimethylsilylacetylene to yield the target molecule. The synthesis of 2-ethylaniline itself can be accomplished through the reduction of 2-ethylnitrobenzene. chemicalbook.comgoogle.com

Alternatively, direct C-H functionalization techniques are emerging as powerful tools for the regioselective introduction of alkyl groups onto aromatic rings, which can reduce the number of synthetic steps. nih.gov However, controlling the regioselectivity of such reactions on aniline derivatives can be challenging. acs.org Another approach is the Friedel-Crafts alkylation of an aniline derivative, although this method can sometimes lead to a mixture of products. acs.org

Precursor Synthesis and Functional Group Transformations

A plausible synthetic route could commence with the nitration of ethylbenzene (B125841) to yield a mixture of isomers, from which 2-nitroethylbenzene is separated. Subsequent reduction of the nitro group affords 2-ethylaniline. chemicalbook.comgoogle.com This is then followed by a regioselective halogenation (iodination or bromination) at the para-position to the amino group, yielding 4-halo-2-ethylaniline. This intermediate is then ready for the Sonogashira coupling with trimethylsilylacetylene.

Another potential route involves starting with a commercially available 4-haloaniline. The ethyl group could then be introduced at the ortho-position. However, achieving high regioselectivity in the ethylation of a substituted aniline can be complex.

The trimethylsilyl (B98337) group on the alkyne serves as a protecting group, which can be readily removed with a mild base if the terminal alkyne is required for further transformations. harvard.edu

Optimization of Reaction Conditions and Catalyst Systems for Targeted Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. numberanalytics.com Several factors must be considered for the Sonogashira coupling step:

Catalyst System: The choice of palladium source and ligand is critical. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. libretexts.org The use of specific ligands can enhance catalytic activity and stability. For instance, bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of the coupling. libretexts.org

Co-catalyst: Copper(I) salts, such as CuI, are typically used as co-catalysts to facilitate the formation of a copper acetylide intermediate. nih.gov However, as mentioned, copper-free systems are being developed.

Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the palladium(0) catalyst. wikipedia.org

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants and catalyst. Common solvents include polar aprotic solvents like DMF and non-polar solvents like toluene (B28343) or THF. numberanalytics.com

Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products and catalyst decomposition. numberanalytics.com Many Sonogashira couplings can be performed at or near room temperature. libretexts.org

Below is a table summarizing key parameters for optimization:

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, etc.Catalyst stability and activity.
Ligand Phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs)Can improve catalyst performance and enable copper-free reactions.
Copper Co-catalyst CuI, CuBrTypically enhances reaction rate, but can be omitted in some protocols.
Base Triethylamine, Diisopropylamine, K₂CO₃Must be strong enough to deprotonate the alkyne and neutralize HX.
Solvent Toluene, THF, DMF, AcetonitrileAffects solubility, reaction rate, and work-up.
Temperature Room temperature to refluxBalance between reaction rate and side product formation.

Green Chemistry Approaches in the Synthesis of Substituted (Trimethylsilyl)ethynylanilines

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing compounds like this compound. kaust.edu.sarsc.org Key areas of focus include:

Catalyst Development: The development of highly active catalysts that can be used in lower concentrations reduces metal waste. kaust.edu.sa The use of heterogeneous catalysts, which can be easily recovered and reused, is also a significant area of research. researchgate.net

Solvent Selection: Replacing volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids is a major goal. kaust.edu.sa Sonogashira reactions have been successfully performed in aqueous media. kaust.edu.sa

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. rsc.orgrsc.org Direct C-H activation and functionalization strategies are particularly promising in this regard as they avoid the need for pre-functionalized substrates. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. kaust.edu.sa The use of microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy use. mdpi.org

Mechanistic Insights into Reactions Involving 2 Ethyl 4 Trimethylsilyl Ethynyl Aniline

Exploration of Catalytic Reaction Pathways

The reactivity of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is dominated by cyclization reactions that lead to the formation of valuable heterocyclic structures such as indoles and quinolines. These transformations are often facilitated by transition metal catalysts, with gold, copper, and ruthenium complexes being particularly effective.

Gold-Catalyzed Cyclization: Gold catalysts, particularly Au(I) and Au(III) species, are known to be highly effective in promoting the cyclization of 2-alkynylanilines. nih.govorganic-chemistry.orgresearchgate.net The general mechanism for the gold-catalyzed synthesis of indoles from 2-alkynylanilines involves the π-activation of the alkyne moiety by the gold catalyst. This activation renders the alkyne susceptible to nucleophilic attack by the adjacent amino group. For this compound, the proposed pathway would begin with the coordination of the gold catalyst to the trimethylsilyl-substituted alkyne. This is followed by a 5-endo-dig cyclization, where the aniline (B41778) nitrogen attacks the activated alkyne, leading to the formation of an indole (B1671886) ring. nih.govresearchgate.net The trimethylsilyl (B98337) group can then be removed under the reaction conditions or in a subsequent step. While this is a generally accepted mechanism, one study noted that the synthesis of a 2-silyl indole from a 2-trimethylsilylacetylene substituted aniline was unsuccessful, with only trace amounts of the indole intermediate being observed. nih.gov

Copper-Catalyzed Cyclization: Copper catalysts, such as copper(I) iodide, are also employed in the cyclization of 2-alkynylanilines. rsc.orgrsc.orgnih.govacs.org These reactions can lead to the formation of quinoline (B57606) derivatives. A plausible mechanism for the copper-catalyzed cyclization involves the formation of a vinyl-Cu(II) intermediate, the reactivity of which can be controlled to achieve selective cyclization. rsc.org In the context of this compound, the reaction would likely proceed through the formation of a copper acetylide intermediate, followed by intramolecular attack of the aniline nitrogen.

Ruthenium-Catalyzed Cycloisomerization: Ruthenium catalysts can promote the cycloisomerization of 2-alkynylanilides to form 3-substituted indoles. acs.org A key feature of this pathway is the formation of a vinylidene intermediate through a 1,2-carbon migration. acs.org For a substrate like this compound, after N-acylation, the ruthenium catalyst would coordinate to the alkyne, facilitating the rearrangement to a ruthenium-vinylidene complex. Subsequent intramolecular nucleophilic attack by the N-acylamino group would lead to the cyclized product. acs.org

A comparison of different catalytic approaches for the cyclization of 2-alkynylanilines is presented in the table below.

Catalyst SystemProduct TypeKey Mechanistic FeatureReference
Gold (AuCl4-, AuCl)Indolesπ-activation of alkyne, 5-endo-dig cyclization nih.govorganic-chemistry.org
Copper (CuI)QuinolinesFormation of vinyl-Cu(II) intermediate rsc.orgrsc.orgnih.govacs.org
Ruthenium ([CpRuCl(dppe)])3-Substituted IndolesFormation of a vinylidene intermediate acs.org
Palladium (Pd(OAc)2)2-Substituted IndolesCyclization in aqueous micellar medium mdpi.com
Base (Potassium t-butoxide)IndolesBase-promoted cyclization jocpr.com
Electrophilic (I2, Br2)3-Haloquinolines6-endo-dig electrophilic cyclization

Investigation of Intermediate Species and Transition States

The direct experimental observation of intermediates and transition states in the reactions of this compound is challenging. However, mechanistic studies on closely related 2-alkynylanilines provide significant insights.

In ruthenium-catalyzed cycloisomerizations, the formation of a vinylidene complex as a key intermediate has been supported by stoichiometric reactions. For instance, the reaction of an N-acylated 2-alkynylaniline with a ruthenium complex led to the isolation of a stable vinylidene complex, which upon heating, converted to the corresponding 3-substituted indole. acs.org This provides strong evidence for the proposed catalytic cycle involving such an intermediate.

In copper-catalyzed reactions, the formation of a vinyl-Cu(II) intermediate is a critical step. The subsequent reactivity of this intermediate dictates the final product, and controlling its fate is key to achieving selectivity between different cyclization pathways. rsc.org

For gold-catalyzed reactions, the primary intermediate is the gold-π-alkyne complex . The stability and reactivity of this complex are influenced by the substituents on both the aniline ring and the alkyne. The transition state for the nucleophilic attack of the aniline nitrogen onto the activated alkyne is a key determinant of the reaction rate and selectivity.

Elucidation of Electronic and Steric Influences on Reaction Selectivity

The substituents on the aromatic ring and the alkyne terminus of 2-alkynylanilines play a crucial role in directing the course of their reactions.

Electronic Effects: The ethyl group at the 2-position and the trimethylsilyl group at the 4-position of the aniline ring in this compound have distinct electronic effects. The ethyl group is a weak electron-donating group, which can slightly increase the nucleophilicity of the aniline nitrogen. This enhanced nucleophilicity can facilitate the initial attack on the activated alkyne. The trimethylsilyl group is known for its ability to stabilize a positive charge in the β-position (the "β-silyl effect"), which can influence the regioselectivity of electrophilic attack on the aromatic ring, although its effect in this specific cyclization context is less direct.

Steric Effects: The bulky trimethylsilyl group on the alkyne can exert significant steric hindrance. This steric bulk can influence the approach of the catalyst and the geometry of the transition state. In some catalytic systems, a bulky substituent on the alkyne can disfavor certain reaction pathways. For example, in the ruthenium-catalyzed cycloisomerization, the steric bulk of the substituent on the alkyne can influence the ease of the 1,2-carbon migration.

Computational Mechanistic Studies

While no specific computational studies on this compound were found, computational investigations on related 2-alkynylaniline systems have provided valuable mechanistic insights.

DFT (Density Functional Theory) calculations have been employed to study the mechanism of ruthenium-catalyzed cycloisomerization of 2-alkynylanilides. These studies have helped to elucidate the reaction pathway involving the formation of a vinylidene intermediate and have explored the role of additives in facilitating the formation of this key intermediate. acs.org

Computational studies on copper-catalyzed C-H activation and C-N cyclization reactions have pointed towards a concerted metalation-deprotonation (CMD) mechanism being energetically favorable. researchgate.net Such studies suggest that the oxidation state of the copper intermediate and the nature of the rate-limiting step can vary depending on the specific reaction.

These computational approaches provide a powerful tool for understanding the intricate details of the reaction mechanisms, including the structures of transition states and the energy profiles of different reaction pathways. Future computational studies on this compound would be invaluable in providing a more detailed and quantitative understanding of its reactivity.

Derivatization and Transformative Reactions of 2 Ethyl 4 Trimethylsilyl Ethynyl Aniline

Reactivity of the Trimethylsilyl (B98337) Group: Controlled Desilylation

The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne, preventing its unwanted reactions while other parts of the molecule are being functionalized. nih.gov The removal of the TMS group, or desilylation, is a key step that unmasks the reactive terminal alkyne for subsequent transformations. This process can be achieved under various mild conditions, ensuring the integrity of other functional groups within the molecule. nih.govresearchgate.net The choice of desilylation reagent is critical for achieving high yields and selectivity.

Several methods have been reported for the efficient desilylation of aryl trimethylsilyl alkynes. These methods are generally characterized by their mild reaction conditions and high functional group tolerance. researchgate.netorganic-chemistry.orgeurjchem.com

Table 1: Selected Reagents and Conditions for Controlled Desilylation of Aryl Trimethylsilyl Alkynes

Reagent(s)Solvent(s)TemperatureNotes
Potassium Carbonate (K₂CO₃)Methanol (B129727) (MeOH)Room TemperatureA common and mild method for desilylation. nih.gov
Tetrabutylammonium Fluoride (B91410) (TBAF)Tetrahydrofuran (THF)Room TemperatureA highly effective fluoride source for cleaving the Si-C bond. nih.gov
Silver Nitrate (AgNO₃)Aqueous AcetoneNot specifiedCatalytic amounts of AgNO₃ can be used for protiodesilylation. organic-chemistry.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Not specifiedNot specifiedCan selectively remove TMS groups in the presence of more sterically hindered silyl (B83357) groups. organic-chemistry.org
Copper Sulfate (CuSO₄) and Sodium AscorbateEthanol-WaterNot specifiedAn inexpensive and non-toxic method for the deprotection of TMS alkynes. researchgate.neteurjchem.com

The resulting 2-ethyl-4-ethynylaniline (B8262618), with its now-free terminal alkyne, is a key intermediate for a wide array of subsequent functionalization reactions.

Functionalization of the Terminal Alkyne Moiety

Once deprotected, the terminal alkyne of 2-ethyl-4-ethynylaniline becomes a versatile handle for introducing a variety of structural motifs through several classes of reactions.

The terminal alkyne is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted internal alkynes. wikipedia.org

A typical Sonogashira coupling reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction of 2-ethyl-4-ethynylaniline with various aryl iodides can lead to the synthesis of 2,3-diarylindoles in a one-pot protocol. rsc.org This transformation proceeds through an initial Sonogashira coupling to form an internal alkyne intermediate, which then undergoes further intramolecular reactions. rsc.org

Table 2: Example of a Sonogashira Cross-Coupling Reaction

ReactantsCatalyst SystemBaseSolventProduct Type
2-Ethyl-4-ethynylaniline, Aryl HalidePd Catalyst, Cu(I) Co-catalystAmine Base (e.g., Et₃N)Various (e.g., THF, DMF)4-(Aryl-ethynyl)-2-ethylaniline

This methodology is highly valuable for the synthesis of complex aromatic structures and has been widely applied in the preparation of materials with interesting photophysical properties and potential biological activities.

The terminal alkyne of 2-ethyl-4-ethynylaniline is a prime candidate for cycloaddition reactions. wikipedia.org Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly significant. organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

The reaction of 2-ethyl-4-ethynylaniline with an organic azide (B81097) in the presence of a copper(I) catalyst leads to the formation of a stable triazole ring. acs.orgyoutube.com This transformation is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org

Another important cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgresearchgate.netlibretexts.org While less common for simple alkynes as dienophiles, derivatives of 2-ethyl-4-ethynylaniline could potentially participate in such reactions under specific conditions, leading to complex polycyclic structures.

The carbon-carbon triple bond of the ethynyl (B1212043) group in 2-ethyl-4-ethynylaniline can undergo both nucleophilic and electrophilic addition reactions.

Nucleophilic Addition: While unactivated alkynes are generally not very susceptible to nucleophilic attack, the presence of activating groups can facilitate this process. In the context of derivatives, if an electron-withdrawing group were introduced in conjugation with the alkyne, it would become a Michael acceptor, susceptible to 1,4-conjugate addition by soft nucleophiles. rsc.org

Electrophilic Addition: The alkyne can react with various electrophiles. youtube.comsavemyexams.com The addition of hydrogen halides (HX), for instance, proceeds via a carbocation intermediate to form vinyl halides. libretexts.org The regioselectivity of this addition is governed by the stability of the intermediate carbocation. libretexts.org Halogens (X₂) can also add across the triple bond to yield dihaloalkenes. savemyexams.com The reaction with water, typically catalyzed by a strong acid, can lead to the formation of a ketone via an enol intermediate. savemyexams.com

Transformations Involving the Aniline (B41778) Core and Ethyl Substituent

The aniline moiety and the ethyl group of the title compound also offer opportunities for further chemical transformations, particularly for the construction of heterocyclic rings.

2-Ethynylanilines are exceptionally valuable precursors for the synthesis of nitrogen-containing heterocycles like indoles and quinolines. organic-chemistry.orgresearchgate.net The proximate amino and ethynyl groups can undergo intramolecular cyclization reactions under various catalytic conditions.

Indole (B1671886) Synthesis: Several methods exist for the synthesis of indoles from 2-ethynylanilines. organic-chemistry.orgnih.gov

Copper-catalyzed cyclization: 2-Ethynylaniline derivatives can be cyclized to indoles using a copper(II) catalyst in a mixture of water and methanol at room temperature. organic-chemistry.org

Palladium-catalyzed reactions: A one-pot protocol for the synthesis of 2,3-diarylindoles involves a sequential Sonogashira coupling followed by an intramolecular aminopalladation and cross-coupling. rsc.org

Indium-catalyzed cyclization: Indium catalysts can promote the cyclization of 2-ethynylanilines to form polyfunctionalized indoles. organic-chemistry.org However, for substrates bearing a trimethylsilyl group on the alkyne, the reaction can lead to quinoline (B57606) derivatives via intermolecular dimerization. organic-chemistry.org

Fischer Indole Synthesis: A related synthetic approach to indoles involves the Fischer indole synthesis, which can be adapted for substrates like 2-ethylphenylhydrazine hydrochloride. iosrjournals.org

Quinoline Synthesis: The synthesis of quinolines from 2-ethynylanilines can be achieved through several catalytic methods. iipseries.orgorganic-chemistry.orgnih.govresearchgate.net

Povarov Reaction: An indium trichloride (B1173362) (InCl₃)-catalyzed Povarov reaction, which is a [4+2] cycloaddition of an N-aryl imine with an alkyne, can be used to synthesize quinoline derivatives from 2-ethynylanilines. nih.gov

Indium-catalyzed dimerization: As mentioned, indium catalysis with 2-((trimethylsilyl)ethynyl)aniline (B17908) can lead to polysubstituted quinolines through an intermolecular dimerization process. organic-chemistry.org

Copper-catalyzed annulation: A copper-catalyzed [5+1] annulation of 2-ethynylanilines with an N,O-acetal can produce quinoline derivatives. organic-chemistry.org

Modification of the Amino Functionality

No studies detailing the acylation, alkylation, sulfonylation, or other modifications of the primary amine in 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline have been reported in the available scientific literature. Therefore, no data on specific reagents, reaction conditions, or the properties of the resulting N-substituted derivatives can be provided.

Multi-component Reaction Pathways Utilizing this compound

Similarly, there is no information available on the use of this compound as a substrate in multi-component reactions. These reactions, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry. The potential of this compound to participate in such transformations remains an unexplored area of research based on publicly accessible information.

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 4 Trimethylsilyl Ethynyl Aniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular structure. nih.gov

In the ¹H NMR spectrum of the parent compound, distinct signals corresponding to the ethyl, aromatic, amine, and trimethylsilyl (B98337) protons are expected. The ethyl group typically presents as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The aromatic protons will appear as a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dependent on the substitution pattern. The amine (NH₂) protons often appear as a broad singlet, and the trimethylsilyl (TMS) group gives a characteristic sharp singlet, typically integrating to nine protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the ethyl group, the aromatic ring, the ethynyl (B1212043) moiety, and the trimethylsilyl group all appear in characteristic regions, confirming the presence of these functional groups. For instance, the carbons of the ethynyl group will have distinctive shifts, and the silicon-bonded carbon of the TMS group will also be readily identifiable.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton coupling relationships, helping to piece together adjacent fragments of the molecule, such as the protons within the ethyl group and their relationship to the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted ((Trimethylsilyl)ethynyl)aniline Derivatives

Compound/Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Trimethyl((4-(trifluoromethoxy)phenyl)ethynyl)silane 7.50–7.46 (m, 2H), 7.16–7.12 (m, 2H), 0.25 (s, 9H)149.1 (q, J = 1.8 Hz), 133.6, 122.1, 120.8, 120.5 (q, J = 257.8 Hz), 103.6, 95.4, 0.0
4-((Trimethylsilyl)ethynyl)benzonitrile 7.63–7.55 (m, 2H), 7.57–7.50 (m, 2H), 0.26 (s, 9H)132.5, 132.0, 128.0, 118.4, 111.8, 103.0, 99.6, -0.2
5-(Trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline 7.55 (d, J = 2.5 Hz, 1H), 7.32 (dd, J = 8.6, 2.3 Hz, 1H), 6.71 (d, J = 8.6 Hz, 1H), 4.53 (br. s, 2H), 0.27 (s, 9H)150.7, 129.8 (q, J = 3.7 Hz), 126.8 (q, J = 3.7 Hz), 124.4 (q, J = 270.7 Hz), 119.8 (q, J = 33.0 Hz), 113.7, 107.5, 101.3, 100.2, 0.2

Data sourced from supporting information of a scientific publication. rsc.org The specific solvent and frequency should be consulted in the original source for precise comparison.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS provides crucial confirmation of its identity and can help in the characterization of its derivatives.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy. rsc.org

The fragmentation pattern in the mass spectrum offers valuable structural insights. The trimethylsilyl group is known for its characteristic fragmentation pathways. nih.gov A prominent peak corresponding to the loss of a methyl group ([M-15]⁺) is often observed. Another significant fragment would likely be the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Fragmentation of the ethyl group can lead to the loss of an ethyl radical ([M-29]⁺) or ethene ([M-28]⁺). Cleavage of the bond between the aromatic ring and the ethynyl group can also occur. The presence of a nitrogen atom in the molecule is significant, as according to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

For derivatives of this compound, the fragmentation patterns will be influenced by the nature and position of the substituents. Analyzing these patterns can help to confirm the structure of the derivatives. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be employed to minimize fragmentation and emphasize the molecular ion peak, which is particularly useful for confirming the molecular weight of fragile derivatives.

Table 2: Predicted Prominent Mass Spectrometry Peaks for 4-Ethylaniline (B1216643)

m/zRelative IntensityPossible Fragment
12134.16%Molecular Ion [M]⁺
10699.99%[M-CH₃]⁺
10710.44%
7711.27%[C₆H₅]⁺
288.59%

This data is for the related compound 4-ethylaniline and serves as an illustrative example of fragmentation patterns. nih.gov The actual spectrum of this compound would show additional fragments related to the trimethylsilyl and ethynyl groups.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly effective for identifying the functional groups present in this compound and its derivatives.

FT-IR Spectroscopy:

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for each functional group. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl and trimethylsilyl groups appear just below 3000 cm⁻¹. The C≡C stretching vibration of the ethynyl group is a key feature, usually appearing in the range of 2100-2260 cm⁻¹. The presence of the trimethylsilyl group attached to the alkyne can influence the exact position and intensity of this band. The C-N stretching of the aromatic amine is typically found in the 1250-1335 cm⁻¹ region. wikieducator.org Additionally, characteristic bands for aromatic C=C stretching and out-of-plane C-H bending will be present in the fingerprint region (below 1500 cm⁻¹), providing information about the substitution pattern of the benzene (B151609) ring. wpmucdn.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The C≡C stretching vibration of the terminal alkyne in this compound is expected to give a strong and sharp signal in the Raman spectrum, as the polarizability of this bond changes significantly during vibration. nih.gov This makes Raman spectroscopy particularly useful for studying the alkyne moiety. Aromatic ring vibrations also tend to be strong in Raman spectra. The symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for Aniline (B41778) and Related Structures

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Primary Aromatic Amine (N-H)Asymmetric & Symmetric Stretch3300-3500
Primary Aromatic Amine (N-H)Bend1580-1650
Aromatic C-HStretch3000-3100
Aliphatic C-H (Ethyl, TMS)Stretch2850-2960
Alkyne (C≡C)Stretch2100-2260
Aromatic C=CStretch1450-1600
Aromatic C-NStretch1250-1335

These are general ranges and the exact positions of the peaks for this compound will be specific to its structure. libretexts.orgwikieducator.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound and its derivatives, UV-Vis spectroscopy is particularly useful for characterizing the conjugated π-system.

The electronic spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic ring and the conjugated ethynyl group. The presence of the aniline and ethynyl substituents on the benzene ring extends the conjugation, which typically results in a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

The silicon atom of the trimethylsilyl group can interact with the π-system of the ethynyl group through hyperconjugation and d-orbital participation, which can further influence the electronic transitions and the position of the absorption bands. bme.hu The amino group, being an electron-donating group, also significantly affects the electronic structure and the resulting UV-Vis spectrum.

Studying the UV-Vis spectra of a series of derivatives of this compound with different substituents on the aromatic ring can provide valuable information about the electronic effects of these substituents. Electron-donating or electron-withdrawing groups will alter the energy of the molecular orbitals involved in the electronic transitions, leading to predictable shifts in the absorption maxima.

Table 4: General UV-Vis Absorption for Aniline Derivatives

ChromophoreTransitionTypical λmax (nm)
Benzene Ringπ → π~204, ~256
Anilineπ → π~230, ~280
Extended Conjugated Systemsπ → π*>280

The specific λmax values for this compound will depend on the solvent and the specific electronic interactions within the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the exact positions of the atoms, bond lengths, bond angles, and torsion angles can be determined.

For this compound and its derivatives, a single-crystal X-ray structure would provide definitive proof of the molecular connectivity and conformation in the solid state. It would reveal the geometry around the silicon atom, which is expected to be tetrahedral. The linearity of the C-C≡C-Si fragment could also be precisely measured. The planarity of the aniline ring and the orientation of the ethyl and trimethylsilylethynyl substituents relative to the ring would be clearly elucidated.

Furthermore, X-ray crystallography provides invaluable information about the intermolecular interactions and crystal packing. It can reveal the presence of hydrogen bonds involving the amine group, as well as other non-covalent interactions such as π-π stacking between aromatic rings. Understanding the crystal packing is crucial as it can influence the bulk properties of the material. In the context of aniline derivatives, the crystal structure can provide insights into how substituents affect the solid-state organization of the molecules. nih.gov

The Valence Shell Electron Pair Repulsion (VSEPR) theory can be used to predict the general shape of molecules. For instance, the geometry around the nitrogen atom in the aniline group is predicted to be trigonal pyramidal, and the geometry around the silicon atom is predicted to be tetrahedral. libretexts.orglibretexts.orgyoutube.comokstate.edu X-ray crystallography can confirm these predictions and provide precise, quantitative data.

Computational Chemistry and Theoretical Studies on 2 Ethyl 4 Trimethylsilyl Ethynyl Aniline

Quantum Chemical Calculations for Ground State Properties (e.g., Density Functional Theory)

No published studies were found that have performed Density Functional Theory (DFT) or other quantum chemical calculations to determine the ground state properties of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline. Such studies would typically provide data on optimized geometry (bond lengths and angles), vibrational frequencies, and Mulliken or Natural Population Analysis (NPA) charges.

Excited State Properties and Photophysical Simulations (e.g., Time-Dependent Density Functional Theory)

There is currently no available research that has employed Time-Dependent Density Functional Theory (TD-DFT) to simulate the excited state properties and photophysics of this compound. This type of analysis is crucial for understanding the molecule's absorption and emission spectra, as well as its potential applications in optoelectronic materials.

Analysis of Electronic Structure: Frontier Molecular Orbitals and Molecular Electrostatic Potential

A detailed analysis of the electronic structure of this compound, including the energies and distributions of its Frontier Molecular Orbitals (HOMO and LUMO) and its Molecular Electrostatic Potential (MEP) map, has not been reported. These analyses are fundamental for predicting the molecule's reactivity and intermolecular interaction sites.

Natural Bonding Orbital and Quantum Theory of Atoms in Molecules Investigations

No literature exists on the application of Natural Bonding Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to this compound. NBO analysis would offer insights into donor-acceptor interactions and hyperconjugative effects, while QTAIM would characterize the nature of the chemical bonds within the molecule.

Prediction of Reactivity and Selectivity based on Electronic Descriptors

Due to the absence of the aforementioned computational studies, there are no predictions of the reactivity and selectivity of this compound based on calculated electronic descriptors such as chemical potential, hardness, softness, and electrophilicity index.

Applications in Functional Materials and Advanced Chemical Systems

Utilization in Organic Electronics: Organic Semiconductors and Optoelectronic Devices

There is no available data on the use of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline as a component in organic semiconductors or optoelectronic devices. Research in this area has focused on related molecules, such as 4-[(trimethylsilyl)ethynyl]aniline, which has been investigated for its potential in organic light-emitting diodes (OLEDs) due to its charge transport properties. chemimpex.com However, the introduction of an ethyl group at the 2-position of the aniline (B41778) ring creates a distinct chemical entity, and its specific electronic properties and performance in such devices have not been reported.

Role as a Precursor for Molecular Wires and Conjugated Systems

There is no documented evidence of this compound serving as a precursor for the synthesis of molecular wires or extended conjugated systems. The ethynyl (B1212043) and aniline functionalities suggest potential for such applications, but no studies have been published to confirm this.

Contributions to Supramolecular Assemblies and Self-Organizing Systems

No research has been found detailing the role of this compound in the formation of supramolecular assemblies or self-organizing systems.

Application as Building Blocks for Specialized Chemical Probes and Sensors

There is no information available on the application of this compound as a building block for the development of specialized chemical probes or sensors.

Q & A

Q. How to address discrepancies in SWCNT functionalization efficiency between AFM and Raman spectroscopy data?

  • Resolution : AFM measures topological changes, while Raman detects covalent bonding via D/G band intensity ratios. Cross-validate using X-ray photoelectron spectroscopy (XPS) to quantify C–Si bond formation, resolving ambiguities in grafting density .

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